N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: is a complex organic compound known for its unique structure and properties. This compound is part of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin family, which is characterized by a dioxaphosphepin ring system fused with naphthalene units. The presence of the N,N-bis(®-1-phenylethyl) group adds chirality to the molecule, making it an important ligand in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves a multi-step process:
Phosphination of 9,9-dimethylxanthene: This step involves the reaction of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine to form a phosphinated intermediate.
Disphosphonite Formation: The intermediate is then reacted with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole to form the final product as a crystalline compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure high yield and purity. Crystallization in methylene chloride and acetonitrile is commonly used for purification .
Chemical Reactions Analysis
Types of Reactions:
N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the phenylethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can yield a variety of substituted phosphines.
Scientific Research Applications
N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, especially those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers in catalytic reactions, facilitating the formation of chiral products. The molecular targets include various metal catalysts, and the pathways involved are those of asymmetric catalysis .
Comparison with Similar Compounds
(R,R)-XantBino: Another chiral ligand with a similar structure but different substituents.
(S,S)-Reetz X-diphosphonite: A stereoisomer of the compound with different chiral centers.
®-3,3′-Bis(9-phenanthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate: A related compound used in similar catalytic applications.
Uniqueness:
N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific chiral configuration and the presence of the phenylethyl groups, which provide distinct steric and electronic properties. These features make it particularly effective in certain asymmetric catalytic reactions, offering advantages over other similar compounds in terms of selectivity and efficiency .
Properties
IUPAC Name |
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPDRCMCSBQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.